molecular formula C10H12O6 B1329662 Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 6289-46-9

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No. B1329662
CAS RN: 6289-46-9
M. Wt: 228.2 g/mol
InChI Key: MHKKFFHWMKEBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05783723

Procedure details

To a stirred solution of dimethyl succinate (400.1 g., 98.7% purity, 2.7 mole) and dry methanol (13 g., 0.4 mole) at 30° C. under nitrogen is added over 1.5 hour a stirred slurry of finely divided sodium (22.1 g., 0.96 mole) in dimethyl succinate (83.4 g., 0.57 mole). The temperature rises to 45° C. maximum. The mixture is heated to 76° C. and the methanol stripped off over two hours. Additional dimethyl succinate is added (200 g., 1.38 mole) to maintain the fluidity of the reaction. On completion of methanol distillation, methanol is added (400 g., 12.5 mole) and the mixture cooled to 30° C., filtered and the excess dimethyl succinate washed out with dry methanol. The resulting filtercake is reslurried in methanol and added to 15% aqueous sulfuric acid (330 g.), cooled to 24° C. then filtered, washed with water to remove the sodium sulfate, and dried. A yield of 81% of theory dimethyl succinylsuccinate is obtained.
Quantity
400.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[CH2:2][CH2:3][C:4]([O:6]C)=O.[Na]>CO>[CH3:10][O:9][C:1]([CH:2]1[C:4](=[O:6])[CH2:3][CH:2]([C:1]([O:9][CH3:10])=[O:8])[C:4](=[O:6])[CH2:3]1)=[O:8] |^1:10|

Inputs

Step One
Name
Quantity
400.1 g
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
22.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
83.4 g
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
13 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the fluidity of the reaction
DISTILLATION
Type
DISTILLATION
Details
On completion of methanol distillation, methanol
ADDITION
Type
ADDITION
Details
is added (400 g., 12.5 mole)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the excess dimethyl succinate washed out with dry methanol
ADDITION
Type
ADDITION
Details
added to 15% aqueous sulfuric acid (330 g.)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 24° C.
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove the sodium sulfate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.